(4-aminophenyl)[5-(4-bromophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
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Overview
Description
(4-aminophenyl)[5-(4-bromophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is a complex organic compound characterized by its unique structure, which includes an aminophenyl group, a bromophenyl group, a hydroxy group, and a trifluoromethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-aminophenyl)[5-(4-bromophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the bromophenyl and aminophenyl groups. The final step involves the addition of the hydroxy and trifluoromethyl groups under controlled conditions. Common reagents used in these reactions include bromobenzene, aniline, trifluoromethyl ketone, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(4-aminophenyl)[5-(4-bromophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include ketones, reduced phenyl derivatives, and substituted pyrazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, (4-aminophenyl)[5-(4-bromophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its unique structure may allow it to act as an inhibitor or activator of specific biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials and chemical products. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-aminophenyl)[5-(4-bromophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds with proteins, while the bromophenyl and trifluoromethyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A compound with a similar ester functional group but different overall structure.
Acetylacetone: Another compound with keto-enol tautomerism, similar to the hydroxy group in the pyrazole ring.
Diketene: A compound used in similar synthetic pathways but with a different core structure.
Uniqueness
(4-aminophenyl)[5-(4-bromophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is unique due to its combination of functional groups and the presence of a trifluoromethyl group, which imparts distinct chemical properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H13BrF3N3O2 |
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Molecular Weight |
428.2 g/mol |
IUPAC Name |
(4-aminophenyl)-[5-(4-bromophenyl)-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
InChI |
InChI=1S/C17H13BrF3N3O2/c18-12-5-3-11(4-6-12)16(26)9-14(17(19,20)21)23-24(16)15(25)10-1-7-13(22)8-2-10/h1-8,26H,9,22H2 |
InChI Key |
PQGLETPGCQDPFC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN(C1(C2=CC=C(C=C2)Br)O)C(=O)C3=CC=C(C=C3)N)C(F)(F)F |
Origin of Product |
United States |
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